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Compound of Interest

Compound Name: 5-Chloro-1,3-thiazol-2-amine

Cat. No.: B1585006 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,3-thiazol-2-
amine

Abstract
5-Chloro-1,3-thiazol-2-amine is a halogenated heterocyclic compound of significant interest in

medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive amino

group and a chlorine atom on the thiazole core, makes it a versatile building block for the

synthesis of novel compounds with potential therapeutic applications. This guide provides a

comprehensive overview of its core physicochemical properties, analytical methodologies for its

characterization, and essential safety protocols. While some empirical data for this specific

molecule is not widely published, this document synthesizes information from analogous

structures and provides field-proven experimental workflows for its complete characterization.

Chemical Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its precise identity. 5-
Chloro-1,3-thiazol-2-amine is defined by a five-membered thiazole ring substituted at position

2 with an amine group and at position 5 with a chlorine atom.

Chemical Structure:

This unique arrangement of heteroatoms and functional groups dictates its chemical behavior

and physical properties.
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Identifier Value Source

IUPAC Name 5-chloro-1,3-thiazol-2-amine N/A

CAS Number 41663-73-4 [1]

Molecular Formula C₃H₃ClN₂S [1][2][3]

Molecular Weight 134.59 g/mol [1][2]

Canonical SMILES C1=C(SC(=N1)N)Cl [1]

InChI Key
SWQWTDAWUSBMGA-

UHFFFAOYSA-N
[1]

Core Physicochemical Properties
A quantitative understanding of a compound's physical properties is critical for its application in

drug development, dictating aspects from reaction kinetics to formulation. Specific experimental

data for 5-Chloro-1,3-thiazol-2-amine on properties such as melting point and boiling point are

not readily available in public databases[1]. However, the following table summarizes known

and predicted properties and provides the basis for experimental determination.
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Property
Value / Expected
Characteristics

Rationale & Significance

Appearance
Expected to be a crystalline

solid at room temperature.

The planar, polar structure with

potential for hydrogen bonding

typically results in a solid state.

Melting Point Data not available[1].

A sharp melting point is a

primary indicator of purity. Its

determination is a fundamental

first step in characterization.

Boiling Point Data not available[1].

High boiling point is expected

due to polarity and hydrogen

bonding. Decomposition may

occur before boiling at

atmospheric pressure.

Solubility

Expected to have low solubility

in water and higher solubility in

polar organic solvents (e.g.,

DMSO, DMF, Methanol).

The aromatic ring and chlorine

atom impart lipophilicity, while

the amine group allows for

some polar interactions.

pKa

The 2-amino group is basic.

The pKa is expected to be

lower than typical aliphatic

amines due to the electron-

withdrawing nature of the

thiazole ring.

The pKa value is crucial for

understanding the compound's

ionization state at physiological

pH, which impacts its

absorption, distribution,

metabolism, and excretion

(ADME) profile.

Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. While

specific spectra for this compound are not publicly cataloged, the expected data based on its

structure are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:

Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary

depending on solvent and concentration.

Thiazole Proton (-CH): A singlet is expected in the aromatic region (typically δ 7.0-8.0

ppm), shifted by the electronic effects of the adjacent sulfur atom and chlorine.

¹³C NMR:

Three distinct signals are expected for the three carbon atoms in the thiazole ring. The

carbon bearing the chlorine (C5) and the carbon attached to the amino group (C2) will be

significantly influenced by the heteroatoms, appearing at characteristic downfield shifts.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.

N-H Stretch: A pair of medium-to-sharp peaks are expected in the 3100-3400 cm⁻¹ region,

characteristic of a primary amine.

C=N Stretch: A strong absorption band is anticipated around 1600-1650 cm⁻¹, corresponding

to the endocyclic C=N bond of the thiazole ring.

C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, would indicate

the carbon-chlorine bond.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that

support the proposed structure.

Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak. Due to

the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a

characteristic M+2 peak with about one-third the intensity of the M⁺ peak is a definitive

indicator of a monochlorinated compound. For C₃H₃³⁵ClN₂S, the expected exact mass is

approximately 133.97 Da[2].
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Reactivity and Chemical Stability
The chemical behavior of 5-Chloro-1,3-thiazol-2-amine is governed by its three key features:

the aromatic thiazole ring, the nucleophilic amino group, and the electrophilic carbon-chlorine

bond.

5-Chloro-1,3-thiazol-2-amine

Key Reactivity Sites

Cl-C=C(-S-C(=N-)-NH2)

Nucleophilic Attack
(Acylation, Alkylation)

Exocyclic Amine

Nucleophilic Substitution C5-Position

Electrophilic Aromatic Substitution
(generally deactivated)

Thiazole Ring

Click to download full resolution via product page

Caption: Key reactivity sites on the 5-Chloro-1,3-thiazol-2-amine molecule.

Amino Group Reactivity: The exocyclic amino group is the primary site for reactions with

electrophiles. It can readily undergo acylation, alkylation, and condensation reactions to form

Schiff bases[4]. This functional handle is paramount for building molecular complexity.

Chloro Group Reactivity: The chlorine atom at the 5-position is susceptible to nucleophilic

aromatic substitution, allowing for the introduction of various other functional groups (e.g.,

amines, thiols, alkoxides).

Stability: The compound should be stored in a cool, dark place under an inert atmosphere to

prevent degradation. It may be sensitive to strong acids, strong oxidizing agents, and light[5]

[6].
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Analytical Methodologies & Experimental Protocols
To address the data gaps for this compound, the following standard operating procedures are

provided. These protocols are designed to be self-validating and are standard practice in

chemical research.

Protocol for Melting Point Determination
Causality: The melting point is a fundamental physical constant used to assess the purity of a

crystalline solid. A sharp, defined melting range indicates high purity, whereas a broad or

depressed range suggests the presence of impurities.

Caption: Standard workflow for determining the melting point of a solid compound.

Protocol for Spectroscopic Analysis (NMR, IR, MS)
Causality: A combination of spectroscopic techniques is required for unambiguous structural

confirmation. Each technique provides complementary pieces of the structural puzzle.

NMR Sample Prep IR Sample Prep (ATR) MS Sample Prep (ESI)

Dissolve ~5-10 mg of sample
in 0.6 mL of deuterated solvent

(e.g., DMSO-d6, CDCl3).

Transfer to NMR tube.

Acquire & Process Data

Place a small amount of solid sample
directly onto the ATR crystal.

Apply pressure with the anvil.

Prepare a dilute solution
(e.g., 1 mg/mL) in a suitable solvent

(e.g., Methanol, Acetonitrile).

Infuse directly into the
-mass spectrometer.

Correlate Data for
Structural Confirmation
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Caption: Consolidated workflow for spectroscopic sample preparation and analysis.

Safety and Handling
Proper safety precautions are mandatory when handling any chemical. While a specific safety

data sheet (SDS) for 5-Chloro-1,3-thiazol-2-amine is not widely available, data from

structurally similar compounds provides guidance.

Hazard Classification: Based on analogous compounds like 2-Amino-5-chlorothiazole, this

compound should be treated as harmful if swallowed (Acute Toxicity, Category 4)[2]. It may

also cause skin and eye irritation[7][8].

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses, a lab coat, and chemical-resistant gloves[7][8].

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes[7].

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from

incompatible materials such as strong oxidizing agents[6][9].

Conclusion
5-Chloro-1,3-thiazol-2-amine is a valuable heterocyclic building block with significant potential

for synthetic chemistry and drug discovery. This guide has detailed its known chemical identity,

predicted physicochemical and spectroscopic properties, and key reactivity sites. By following

the outlined experimental protocols, researchers can fully characterize this compound,

ensuring data integrity and enabling its effective use in the development of novel molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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